molecular formula C28H30ClN3O9S B024379 NO-Indomethacin CAS No. 301838-28-8

NO-Indomethacin

Numéro de catalogue B024379
Numéro CAS: 301838-28-8
Poids moléculaire: 620.1 g/mol
Clé InChI: VRJSAIFPCMOTPZ-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NO-Indomethacin is a hybrid molecule of indomethacin and a nitric oxide (NO) donor . This design combines the anti-inflammatory and Cox -1 and -2 inhibitory properties of indomethacin with the gastrointestinal protective effects of NO . It retains its anti-inflammatory and analgesic activity but has reduced gastrointestinal and kidney toxicity compared to indomethacin alone .


Molecular Structure Analysis

NO-Indomethacin has a molecular weight of 620.07 and a molecular formula of C28H30ClN3O9S . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

NO-Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase (COX) enzyme, reducing the synthesis of prostaglandins and thromboxanes . This results in its anti-inflammatory and analgesic effects .

Applications De Recherche Scientifique

1. Transdermal Anti-Inflammatory Effects

Scientific Field:

Pharmaceutical Sciences, specifically drug delivery and transdermal administration.

Summary:

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been widely used to treat various types of pain, inflammation, and arthritis. However, its oral administration often leads to serious gastrointestinal adverse effects. Researchers have explored the use of true nanoemulsions loaded with indomethacin for transdermal application. These nanoemulsions aim to improve drug delivery efficiency while minimizing side effects.

Methods and Experimental Procedures:

Results and Outcomes:

  • Conclusion :
    • The developed nanoemulsion holds great potential for transdermal application of indomethacin .

2. Bioavailability Enhancement via Nanoparticles

Scientific Field:

Pharmacology and drug delivery.

Summary:

Oral formulations containing indomethacin nanoparticles (IND-NPs) have shown improved bioavailability and reduced intestinal injury. However, the exact pathway for transintestinal penetration of nanoparticles remains unclear.

Methods and Experimental Procedures:

Results and Outcomes:

  • Intestinal Penetration Pathway :
    • Further research is needed to elucidate the specific pathway for nanoparticle absorption .

3. Nitric Oxide-Releasing Indomethacin Derivatives

Scientific Field:

Medicinal chemistry and drug design.

Summary:

Researchers have developed novel nitric oxide-releasing indomethacin derivatives (NO-IND-OXDs) based on the scaffold of indomethacin. These compounds aim to provide a safer and more efficient multitarget therapeutic strategy.

Methods and Experimental Procedures:

Results and Outcomes:

  • Multitarget Strategy :
    • Further studies are needed to validate their efficacy and safety .

Safety And Hazards

NO-Indomethacin should be handled with care. It is recommended to wear personal protective equipment, avoid contact with eyes, skin, or clothing, and avoid dust formation . If swallowed, immediate medical assistance should be sought .

Propriétés

IUPAC Name

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJSAIFPCMOTPZ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431392
Record name NO-Indomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NO-Indomethacin

CAS RN

301838-28-8
Record name NO-Indomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NO-Indomethacin
Reactant of Route 2
NO-Indomethacin
Reactant of Route 3
NO-Indomethacin
Reactant of Route 4
Reactant of Route 4
NO-Indomethacin
Reactant of Route 5
NO-Indomethacin
Reactant of Route 6
Reactant of Route 6
NO-Indomethacin

Citations

For This Compound
939
Citations
C Pereira-Leite, C Nunes, JC Bozelli Jr… - Colloids and Surfaces B …, 2018 - Elsevier
… This work provides a comparative study of the interactions of NO-indomethacin, a NO-NSAID, and its parent NSAID, indomethacin, with phospholipid bilayers to assess their impact in …
Number of citations: 13 www.sciencedirect.com
K Takeuchi, H Mizoguchi, H Araki, Y Komoike… - Digestive diseases and …, 2001 - Springer
… In the present study, using a NO-releasing indomethacin derivative, NCX-530 (Figure 1), we evaluated the gastric toxic effect of NO-indomethacin in …
Number of citations: 56 link.springer.com
L Helleberg - Clinical pharmacokinetics, 1981 - Springer
… Rothermich, NO: Indomethacin: A new pharmacologic approach to the management of rheumatoid disease. Arthritis and Rheumatism 6: 295 (1963). …
Number of citations: 205 link.springer.com
CV Rao, BS Reddy, VE Steele, CX Wang, X Liu… - Molecular cancer …, 2006 - AACR
… Our results suggest that NO-indomethacin at 40 and 80 ppm … NO-indomethacin at both dose levels (72% and 76% inhibition) than with NO-aspirin (43% and 67%). NO-indomethacin at …
Number of citations: 131 aacrjournals.org
W Tomisato, KI Tanaka, S Tsutsumi, T Hoshino… - Digestive diseases and …, 2005 - Springer
… non-steroidal anti-inflammatory drugs (NSAIDs) have shown a marked reduction of gastrointestinal side effects and we here examined the cytotoxicity of NCX 530 (NOindomethacin). …
Number of citations: 12 link.springer.com
V Berghella, W Prasertcharoensuk… - American journal of …, 2009 - thieme-connect.com
… ≥ 1 cm who received indomethacin versus no indomethacin therapy, stratified for cerclage. … 35 weeks comparing the indomethacin and no indomethacin groups, even after stratification …
Number of citations: 40 www.thieme-connect.com
RM Yanagi, A Wilson, EA Newfeld, KU Aziz… - Pediatrics, 1981 - publications.aap.org
… Although no indomethacin side effects occurred in phase 1, in phase 2 indomethacin administration was associated with minimal, but statistically significant, transient impaired renal …
Number of citations: 78 publications.aap.org
IJ Kadoch, M Al-Khaduri, SJ Phillips… - Reproductive …, 2008 - Elsevier
… There were 28 cycles (16%) in which ovulation occurred before oocyte retrieval in the group where no indomethacin was used and five cycles (6%) in which ovulation occurred before …
Number of citations: 56 www.sciencedirect.com
CA Velázquez, QH Chen, ML Citro… - Journal of medicinal …, 2008 - ACS Publications
The carboxylic acid group of the anti-inflammatory (AI) drugs aspirin and indomethacin was covalently linked to the 1-(2-carboxypyrrolidin-1-yl)diazen-1-ium-1,2-diolate ion via a one-…
Number of citations: 73 pubs.acs.org
LB Engesæter, B Sudmann… - Acta Orthopaedica …, 1992 - Taylor & Francis
… In another experiment, 0.5 mg of indo- fourth of the total dose given orally; no indomethacin methacin, contained in a bioerodible polyorthoester was detected in the serum. …
Number of citations: 94 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.